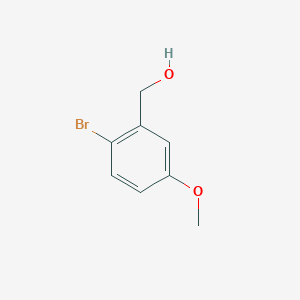

(2-Bromo-5-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDAKNCVXNJCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446463 | |

| Record name | (2-Bromo-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150192-39-5 | |

| Record name | (2-Bromo-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Bromo-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-5-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic alcohol and a synthetically versatile aryl bromide, makes it an important intermediate in the preparation of more complex molecules, including potential pharmaceutical agents and other functional materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key spectral data.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-5-methoxybenzyl alcohol | [1] |

| CAS Number | 150192-39-5 | [1] |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Appearance | White to off-white solid | [2] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 217.06 g/mol | [1] |

| Melting Point | 49 °C | [2] |

| Boiling Point | 308.2 ± 27.0 °C (Predicted) | [2] |

| Density | 1.513 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.01 ± 0.10 (Predicted) | [2] |

Synthesis and Purification

The most common and direct route to synthesize this compound is through the reduction of the corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the reduction of substituted benzaldehydes using sodium borohydride.

Materials:

-

2-Bromo-5-methoxybenzaldehyde

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the mixture again to 0 °C and quench the reaction by the slow addition of deionized water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by column chromatography.

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.

-

For further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed.

Spectral Characterization

The identity and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Table 3: Spectral Data

| Technique | Key Features and Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm. A singlet for the benzylic (-CH₂OH) protons around δ 4.6 ppm. A broad singlet for the hydroxyl (-OH) proton, which is D₂O exchangeable. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. A carbon signal for the methoxy group around δ 55 ppm. A signal for the benzylic carbon (-CH₂OH) around δ 65 ppm. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹. C-O stretching band around 1000-1250 cm⁻¹. Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed, along with an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the formation of a stable benzylic cation. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The presence of the aryl bromide functionality allows for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce further molecular complexity. The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into an ether or ester. These synthetic handles make this compound a versatile starting material for the synthesis of novel compounds in drug discovery and materials science.

Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for established laboratory safety protocols and procedures. All experiments should be conducted with appropriate risk assessments and in accordance with institutional safety guidelines.

References

Technical Guide: (2-Bromo-5-methoxyphenyl)methanol (CAS 150192-39-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-5-methoxyphenyl)methanol, with CAS number 150192-39-5, is a substituted benzyl alcohol derivative.[1][2][3] Such compounds are recognized as valuable building blocks in organic synthesis and are of interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and a discussion of the potential biological significance of this compound, based on available scientific information.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₉BrO₂ and a molecular weight of approximately 217.06 g/mol .[1][2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 150192-39-5 | [1][2][3][4][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromo-5-methoxybenzyl alcohol | [2] |

| Molecular Formula | C₈H₉BrO₂ | [1][2] |

| Molecular Weight | 217.06 g/mol | [2] |

| Melting Point | 49 °C | |

| Boiling Point | 308.2 ± 27.0 °C (Predicted) | |

| Density | 1.513 ± 0.06 g/cm³ (Predicted) | |

| Purity | ≥98% (Commercially available) | [1] |

| Storage | Room temperature, sealed in dry conditions | [1][4] |

Synthesis

A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehydes. This compound can be synthesized by the reduction of 2-bromo-5-methoxybenzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 2-bromo-5-methoxybenzaldehyde

This protocol is a representative procedure based on general methods for the reduction of substituted benzaldehydes.

Materials:

-

2-bromo-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate ester complex.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data

Table 2: ¹H and ¹³C NMR Data for 2-Bromo-5-methoxyphenyl methanesulfonate [6]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 7.49 (d, J = 8.12 Hz, 1H), 7.02 (d, J = 2.82 Hz, 1H), 6.77 (dd, J = 2.84, 2.84 Hz, 1H), 3.81 (s, 3H), 3.26 (s, 3H) |

| ¹³C NMR | 159.90, 146.95, 133.75, 114.98, 110.08, 105.82, 55.87, 38.86 |

Disclaimer: This data is for a related compound and should be used for reference only. Actual spectral data for this compound should be obtained for confirmation.

Biological Activity and Potential Applications

There is currently a lack of specific studies on the biological activity and mechanism of action of this compound in the scientific literature. However, the broader class of substituted benzyl alcohols has been investigated for various biological properties, including antibacterial and antifungal activities. The presence of a bromine atom and a methoxy group on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, which in turn may modulate its biological activity.

Derivatives of similar brominated methoxyphenyl structures have been explored for a range of applications. For instance, 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol has been noted for its potential antimicrobial and anticancer properties.[7] This suggests that this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological potential of this specific compound.

Visualizations

Due to the absence of specific information regarding the involvement of this compound in any signaling pathways, a diagrammatic representation of a biological mechanism is not feasible at this time. However, a general workflow for its synthesis and a conceptual workflow for its potential biological evaluation are presented below.

Caption: Synthetic workflow for this compound.

Caption: Conceptual workflow for biological evaluation.

Conclusion

This compound is a readily synthesizable organic compound with potential applications in medicinal chemistry and drug discovery. While specific biological data for this molecule is currently limited, its structural features suggest that it warrants further investigation. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and potential biological evaluation. Researchers are encouraged to perform detailed spectroscopic analysis and biological screening to fully elucidate the characteristics and potential of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C8H9BrO2 | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 150192-39-5 [sigmaaldrich.com]

- 4. 150192-39-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol | Benchchem [benchchem.com]

molecular weight of (2-Bromo-5-methoxyphenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of (2-Bromo-5-methoxyphenyl)methanol, a key chemical intermediate. It includes detailed information on its physicochemical properties, a representative synthetic protocol, and its potential applications in the field of drug discovery, particularly as a building block for more complex molecules. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.

Physicochemical Properties

This compound is an organic compound with the molecular formula C8H9BrO2.[1][2] It is recognized for its role as a versatile building block in organic synthesis. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H9BrO2 | PubChem[1] |

| Molecular Weight | 217.06 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 150192-39-5 | PubChem[1][2] |

| Synonyms | 2-Bromo-5-methoxybenzyl alcohol | PubChem[1] |

Spectroscopic Data

Spectroscopic data is critical for the verification of the identity and purity of a chemical compound. While specific spectra are typically provided with purchased batches, the following table outlines the types of spectral information that are commonly generated for this molecule.

| Analysis Type | Description |

| GC-MS | Gas Chromatography-Mass Spectrometry provides information on the compound's purity and its mass-to-charge ratio, confirming its molecular weight.[1] |

| IR Spectra | Infrared Spectroscopy is used to identify the presence of key functional groups within the molecule.[1] |

| NMR Spectra | Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy provides detailed information about the structure and connectivity of atoms in the molecule. |

Role in Drug Development and Synthesis

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of compounds designed to target and degrade specific proteins, a key area in modern drug discovery.[2] Its structure, featuring a bromo group and a hydroxymethyl group on a methoxy-substituted phenyl ring, allows for a variety of chemical modifications and coupling reactions.

The logical workflow for utilizing such a building block in a drug discovery pipeline is illustrated below. The process begins with the initial building block, which is then elaborated through a series of synthetic steps to create a library of candidate compounds. These candidates are subsequently screened for biological activity to identify a lead compound for further development.

Experimental Protocols

The following is a representative protocol for the synthesis of a substituted phenylmethanol derivative. This methodology is adapted from a known procedure for a structurally related compound and illustrates the general steps that could be applied for the synthesis of this compound or its derivatives.[3]

Objective: To synthesize a functionalized haloether from a starting olefin, illustrating a common synthetic transformation.[3]

Materials:

-

Starting Material (e.g., β,β-dicyanostyrene)

-

N-bromosuccinimide (NBS)

-

Absolute Methanol

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

-

Silica Gel for column chromatography

-

Standard laboratory glassware (three-neck flask, condenser, etc.)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a 100 mL three-neck flask, dissolve the starting olefin (e.g., β,β-dicyanostyrene, 2 mmol) in absolute methanol (10 mL).[3]

-

Addition of Reagent: To this solution, add N-bromosuccinimide (NBS) (2 mmol) portion-wise at room temperature.[3]

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).[3]

-

Workup: Upon completion, remove the excess methanol from the reaction mixture by rotary evaporation.[3]

-

Purification: Purify the resulting residue by column chromatography over silica gel. The column is typically eluted with a solvent mixture such as ethyl acetate/petroleum ether (e.g., 1:10 v/v) to yield the final product.[3]

-

Characterization: Confirm the structure and purity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[3]

This protocol demonstrates a common method for the difunctionalization of olefins, a powerful strategy for rapidly building molecular complexity from simple starting materials.[3] The use of methanol as both a solvent and a reactant is a key feature of this particular transformation.[3]

References

In-Depth Technical Guide to the Structure Elucidation of (2-Bromo-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (2-Bromo-5-methoxyphenyl)methanol, a valuable building block in organic synthesis. This document details the key identifiers, physicochemical properties, and a plausible synthetic route, and presents a thorough analysis of its spectroscopic data for unambiguous structure confirmation.

Compound Identification and Properties

This compound is a substituted benzyl alcohol derivative. Its core structure consists of a benzene ring substituted with a bromo, a methoxy, and a hydroxymethyl group.

Table 1: Key Identifiers and Physicochemical Properties

| Parameter | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-5-methoxybenzyl alcohol | [1] |

| CAS Number | 150192-39-5 | [1][2] |

| Molecular Formula | C₈H₉BrO₂ | [2] |

| Molecular Weight | 217.06 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 49 °C |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Synthesis

Reaction Scheme:

Materials:

-

2-Bromo-5-methoxybenzaldehyde

-

Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization or silica gel column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Structure Elucidation via Spectroscopic Methods

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 1H | Ar-H (H6) |

| ~6.90 | d | 1H | Ar-H (H3) |

| ~6.75 | dd | 1H | Ar-H (H4) |

| ~4.70 | s | 2H | -CH₂OH |

| ~3.80 | s | 3H | -OCH₃ |

| ~2.0 (variable) | br s | 1H | -OH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C-OCH₃ (C5) |

| ~140.0 | C-CH₂OH (C1) |

| ~133.0 | C-H (C6) |

| ~115.0 | C-H (C4) |

| ~114.0 | C-Br (C2) |

| ~113.0 | C-H (C3) |

| ~64.0 | -CH₂OH |

| ~55.5 | -OCH₃ |

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1580, 1480 | Medium-Weak | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound can be found on SpectraBase.[3]

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 216/218 | [M]⁺ (Molecular ion peak with bromine isotope pattern) |

| 199/201 | [M - OH]⁺ |

| 187/189 | [M - CH₂OH]⁺ |

| 108 | [M - Br - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Visualizations

Chemical Structure

Caption: 2D Structure of this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation process.

References

Synthesis of (2-Bromo-5-methoxyphenyl)methanol: A Strategic Guide to a Key Pharmaceutical Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-Bromo-5-methoxyphenyl)methanol (CAS No. 150192-39-5) is an essential building block in the landscape of modern organic synthesis and medicinal chemistry.[1][2] Its strategically positioned functional groups—a nucleophilic hydroxylmethyl group, a methoxy moiety, and a bromine atom ripe for cross-coupling reactions—make it a versatile precursor for a diverse range of complex molecular architectures. This guide, designed for the discerning researcher, moves beyond simple procedural recitation to provide a deep, mechanistic understanding of the primary synthetic routes, the rationale behind precursor selection, and the critical parameters that ensure a successful and reproducible synthesis.

Part 1: Retrosynthetic Analysis and Strategic Considerations

A successful synthesis begins with a robust retrosynthetic strategy. The primary disconnection points for this compound logically lead back to two commercially available and widely used precursors: the corresponding benzaldehyde or benzoic acid. The choice between these pathways often hinges on factors such as starting material cost, reagent availability, and the desired scale of the reaction.

The electronic nature of the substituted benzene ring plays a crucial role in these transformations. The methoxy group is a powerful electron-donating group, activating the ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is deactivating yet ortho-, para-directing. This interplay of electronic effects is fundamental to understanding the synthesis of the necessary precursors.

Caption: Retrosynthetic analysis of this compound.

Part 2: Primary Synthetic Pathways

The most direct and reliable methods for synthesizing this compound involve the reduction of a carbonyl group.

Method A: Reduction of 2-Bromo-5-methoxybenzaldehyde

This is arguably the most efficient and high-yielding route. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, readily achieved with mild reducing agents.

Principle & Mechanistic Insight: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, or carboxylic acids under standard conditions. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide during aqueous work-up yields the desired alcohol. The relative safety and ease of handling of NaBH₄ compared to more powerful hydrides make this method highly suitable for both small-scale and large-scale preparations.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as methanol or ethanol (approx. 10-15 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Gas evolution (H₂) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Work-up: Once the starting material is consumed, cool the flask again in an ice bath and slowly quench the reaction by adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3) and gas evolution ceases.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.

Data Presentation:

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | High chemoselectivity for aldehydes, operational simplicity, and safety. |

| Solvent | Methanol / Ethanol | Excellent solubility for the substrate and reagent; protic nature facilitates the reaction. |

| Stoichiometry | 1.1 - 1.5 eq NaBH₄ | A slight excess ensures complete conversion of the starting material. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming ensures completion. |

| Typical Yield | >95% | This transformation is typically very efficient and clean. |

Method B: Reduction of 2-Bromo-5-methoxybenzoic Acid

When the corresponding benzoic acid is the more accessible starting material, a more potent reducing agent is required.

Principle & Mechanistic Insight: Carboxylic acids are less electrophilic than aldehydes and are resistant to reduction by NaBH₄. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides to their corresponding alcohols. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water and other protic solvents. The mechanism involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate, followed by coordination of the aluminum hydride and subsequent delivery of hydride ions to furnish the primary alcohol after an acidic work-up.

Experimental Protocol:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

-

Reagent Preparation: In the flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 2-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts as a granular solid.

-

Filtration & Purification: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified as described in Method A.

Caption: Experimental workflows for primary synthesis pathways.

Part 3: Synthesis of Key Precursors

A comprehensive understanding requires mastery of the synthesis of the starting materials themselves.

Synthesis of 2-Bromo-5-methoxybenzoic Acid

This intermediate is readily prepared by the selective electrophilic bromination of 3-methoxybenzoic acid.

Principle & Mechanistic Insight: The synthesis relies on the powerful ortho-, para-directing effect of the methoxy group, which overrides the weaker meta-directing effect of the carboxylic acid. The C2 position is para to the methoxy group and ortho to the carboxylic acid, making it the most electronically activated and sterically accessible site for bromination. Various brominating systems can be employed, from molecular bromine in acetic acid to N-bromosuccinimide (NBS) with catalytic acid.[3][4][5]

Experimental Protocol (Adapted from PrepChem): [4]

-

Setup: In a flask suitable for heating, suspend 3-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Reagent Addition: To this mixture, add liquid bromine (1.0-1.1 eq) followed by an equal volume of water.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any remaining bromine, and dry under vacuum. The yield is typically high, and the product is often pure enough for subsequent steps without further purification.

Part 4: Applications in Further Synthesis

The utility of this compound lies in its capacity as a versatile intermediate. The bromine atom is a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation.[6][7][8][9]

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

Conclusion

The synthesis of this compound is most effectively achieved through the reduction of its corresponding aldehyde or carboxylic acid. The aldehyde reduction pathway using sodium borohydride represents a superior method in terms of safety, simplicity, and yield. The synthesis of the necessary precursors is governed by fundamental principles of electrophilic aromatic substitution. A thorough understanding of these methods provides researchers with reliable access to a valuable building block, enabling the rapid development of novel chemical entities for pharmaceutical and materials science applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C8H9BrO2 | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

(2-Bromo-5-methoxyphenyl)methanol: A Core Starting Material in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-Bromo-5-methoxyphenyl)methanol is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for its role as a versatile starting material in the development of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the phenyl ring, provides strategic points for chemical modification, enabling the construction of complex molecular architectures with desired pharmacological activities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical properties and spectroscopic data.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| CAS Number | 150192-39-5 | [1] |

| Appearance | Not specified; likely a solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents |

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and benzylic alcohol protons. |

| ¹³C NMR | Resonances for aromatic carbons (including carbon attached to bromine and methoxy group), methoxy carbon, and benzylic carbon. |

| Infrared (IR) | Characteristic absorptions for O-H stretching (alcohol), C-O stretching (alcohol and ether), and C-Br stretching. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight, along with characteristic isotopic pattern for bromine. |

Note: Specific spectral data should be acquired for each batch to confirm identity and purity.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the bromination of a suitable precursor followed by the reduction of a carbonyl group.

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic acid

A common precursor for the target molecule is 2-bromo-5-methoxybenzoic acid. This intermediate can be synthesized from m-methoxybenzoic acid through electrophilic aromatic substitution.

Experimental Protocol:

To a solution of m-methoxybenzoic acid (15.2 g, 0.1 mol) in 75 g of dichloromethane, add 30 mL of concentrated sulfuric acid. Sequentially add potassium bromide (1.19 g, 0.01 mol) and red phosphorus (1.23 g, 0.01 mol). To this stirring mixture, add N-bromosuccinimide (26.7 g, 0.15 mol) at 25 °C. Control the reaction temperature between 25-30 °C and react for 3 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). Upon completion, pour the reaction mixture into 200 g of ice water to quench the reaction. Recover the dichloromethane under reduced pressure. Filter the mother liquor and recrystallize the solid from 65 mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid. The expected yield is approximately 93.4% with a purity of 99.1%.[2]

Step 2: Reduction of 2-Bromo-5-methoxybenzoic acid to this compound

The carboxylic acid functional group of 2-bromo-5-methoxybenzoic acid can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

General Experimental Protocol (Adaptation Required):

In a dry, inert atmosphere (e.g., nitrogen or argon), a solution of 2-bromo-5-methoxybenzoic acid in a dry ethereal solvent (such as diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C. The reaction mixture is then typically stirred at room temperature for several hours. After the reaction is complete (monitored by TLC), the excess LiAlH₄ is cautiously quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that must be handled with extreme care by trained personnel in a controlled laboratory environment.[3]

Alternatively, if 2-bromo-5-methoxybenzaldehyde is used as the starting material, a milder reducing agent such as sodium borohydride (NaBH₄) can be employed.[4][5][6][7]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes mellitus.

Role in the Synthesis of SGLT2 Inhibitors

SGLT2 inhibitors, such as Empagliflozin, work by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels. The synthesis of these complex molecules often involves the coupling of a glucose or glucuronic acid derivative with a substituted aromatic aglycone. This compound serves as a precursor to this aglycone portion. The bromine atom allows for further functionalization, such as cross-coupling reactions to introduce other molecular fragments, while the methoxy and alcohol groups can be modified or are integral parts of the final drug structure.

Signaling Pathway and Experimental Workflow

SGLT2 Signaling Pathway

The therapeutic target of drugs derived from this compound, SGLT2, plays a critical role in glucose homeostasis. The following diagram illustrates the mechanism of action of SGLT2 inhibitors.

Diagram Description: This diagram illustrates the role of SGLT2 in renal glucose reabsorption and how SGLT2 inhibitors, synthesized from precursors like this compound, block this process, leading to increased glucose excretion in the urine.

Synthetic Workflow

The general workflow for the synthesis and application of this compound in drug discovery is depicted below.

Diagram Description: This flowchart outlines the key steps from the starting material, m-methoxybenzoic acid, to the final drug candidate, highlighting the pivotal role of this compound as a key intermediate.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of pharmaceutically active compounds. Its straightforward preparation and the strategic placement of its functional groups make it an important building block for medicinal chemists. The successful application of this compound in the development of SGLT2 inhibitors underscores its significance in the ongoing quest for new and effective treatments for metabolic diseases. This guide provides a foundational understanding for researchers and professionals in the field of drug development to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound | C8H9BrO2 | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium-glucose transport: role in diabetes mellitus and potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. m.youtube.com [m.youtube.com]

Technical Guide: Spectroscopic and Synthetic Profile of (2-Bromo-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of (2-Bromo-5-methoxyphenyl)methanol (CAS No: 150192-39-5). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules.

Core Spectroscopic Data

While readily available, complete, and verified public spectra for this compound are limited, the following tables summarize the expected and reported spectroscopic data based on analysis of similar compounds and available database information.[1]

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| ~7.45 (d, J = 8.8 Hz, 1H, Ar-H) | ~159.0 (Ar C-O) |

| ~6.90 (d, J = 3.0 Hz, 1H, Ar-H) | ~141.5 (Ar C-Br) |

| ~6.70 (dd, J = 8.8, 3.0 Hz, 1H, Ar-H) | ~133.0 (Ar C-H) |

| ~4.70 (s, 2H, -CH₂OH) | ~115.0 (Ar C-H) |

| ~3.80 (s, 3H, -OCH₃) | ~113.0 (Ar C-H) |

| ~2.0 (br s, 1H, -OH) | ~112.0 (Ar C-C) |

| ~64.0 (-CH₂OH) | |

| ~55.5 (-OCH₃) |

Note: Predicted values are based on spectral data of structurally similar compounds, such as 2-Bromo-5-methoxyphenyl methanesulfonate, and general principles of NMR spectroscopy. Actual experimental values may vary slightly.[2]

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Characteristic Peaks / Values |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) |

| ~3350 (br, O-H stretch) | |

| ~3000 (Ar C-H stretch) | |

| ~2950, 2870 (Aliphatic C-H stretch) | |

| ~1590, 1480 (Ar C=C stretch) | |

| ~1250 (C-O-C stretch, ether) | |

| ~1040 (C-O stretch, alcohol) | |

| Mass Spectrometry (GC-MS) | m/z |

| 216/218 (M⁺, Bromine isotope pattern) | |

| 199/201 ([M-OH]⁺) | |

| 137 ([M-Br]⁺) |

Note: IR and MS data are based on information from spectral databases which indicate the availability of vapor-phase IR and GC-MS spectra for this compound.[1]

Experimental Protocols

The synthesis of this compound is most effectively achieved through the reduction of its corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde. Standard reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for this transformation.

Synthesis of this compound via Aldehyde Reduction

This protocol details the reduction of 2-bromo-5-methoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent.

Materials:

-

2-bromo-5-methoxybenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Foaming and gas evolution may occur. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding deionized water or a saturated aqueous solution of ammonium chloride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

References

Technical Guide: ¹H NMR Spectrum of (2-Bromo-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Bromo-5-methoxyphenyl)methanol. Due to the limited availability of published experimental spectra for this specific compound in readily accessible databases, this guide presents a predicted ¹H NMR data set based on established spectroscopic principles and data from structurally analogous compounds. It also includes a detailed, standardized experimental protocol for acquiring such a spectrum and a logical workflow for spectral analysis.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic and benzylic protons, with reference to similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₂OH | ~ 4.7 | Singlet (s) | - | 2H |

| Ar-H (position 6) | ~ 7.4 | Doublet (d) | ~ 8.5 | 1H |

| Ar-H (position 4) | ~ 6.8 | Doublet of doublets (dd) | ~ 8.5, 3.0 | 1H |

| Ar-H (position 3) | ~ 7.1 | Doublet (d) | ~ 3.0 | 1H |

| -OCH₃ | ~ 3.8 | Singlet (s) | - | 3H |

| -OH | Variable (Broad singlet) | - | - | 1H |

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (ideally >98%) to avoid interfering signals from impurities.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH).

-

Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] This concentration is generally sufficient for obtaining a high-quality spectrum on a modern NMR spectrometer in a reasonable time.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, modern spectrometers can reference the spectrum to the residual solvent peak.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.[1]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹H.

-

Locking: Lock the magnetic field frequency using the deuterium signal from the solvent.

-

Shimming: Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp spectral lines and good resolution. Automated shimming routines are available on most modern spectrometers.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for a 1D ¹H NMR spectrum.

-

Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, which is important for accurate integration.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should be sufficient to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate to cover the entire range of proton chemical shifts in most organic molecules.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR analysis.

References

Technical Guide: Purity and Analysis of (2-Bromo-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and analysis of (2-Bromo-5-methoxyphenyl)methanol, a key building block in organic synthesis. This document outlines the physicochemical properties, common analytical techniques for purity assessment, and potential impurities associated with its synthesis.

Physicochemical Properties

This compound is a substituted benzyl alcohol derivative. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| CAS Number | 150192-39-5 | [1] |

| Appearance | White to off-white crystalline solid | Commercially available data |

| Purity (Typical) | ≥97% to ≥98% | [2] Commercial Suppliers |

| Melting Point | 48-52 °C | Commercially available data |

| Boiling Point | ~308 °C (Predicted) | |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. | General chemical knowledge |

Synthesis and Potential Impurities

This compound is commonly synthesized via the reduction of 2-bromo-5-methoxybenzaldehyde. This synthetic route is efficient; however, it can lead to specific process-related impurities.

The most probable impurity arising from this synthesis is the unreacted starting material, 2-bromo-5-methoxybenzaldehyde. Other potential impurities could include by-products from the reducing agent or side reactions, although these are generally present at lower levels.

Analytical Techniques for Purity and Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound, ensuring its identity, purity, and quality.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and quantifying any impurities. A reversed-phase method is typically employed.

Experimental Protocol (Representative):

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Detector | UV at 220 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Sample Preparation | Dissolve sample in mobile phase or methanol. |

This method effectively separates the target compound from its less polar starting material and other potential impurities. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of this compound and for detecting volatile impurities. The mass spectrum provides confirmation of the molecular weight.[1]

Experimental Protocol (Representative):

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100°C, ramp to 280°C |

| Mass Spectrometer | Electron Ionization (EI), scanning from m/z 50-300 |

| Sample Preparation | Dissolve sample in a volatile solvent like dichloromethane or methanol. |

The resulting mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR are utilized.

Expected Spectral Data:

-

¹H NMR (in CDCl₃):

-

A singlet for the methoxy (-OCH₃) protons.

-

A singlet or a broad singlet for the hydroxyl (-OH) proton of the alcohol.

-

A singlet for the benzylic (-CH₂OH) protons.

-

Signals in the aromatic region corresponding to the three protons on the benzene ring, exhibiting characteristic splitting patterns (doublets and a doublet of doublets).

-

-

¹³C NMR (in CDCl₃):

-

A signal for the methoxy carbon.

-

A signal for the benzylic carbon.

-

Signals in the aromatic region for the six carbons of the benzene ring, with carbons attached to electronegative atoms (Br, O) shifted downfield.

-

Experimental Protocol:

| Parameter | Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |

| Internal Standard | Tetramethylsilane (TMS) |

| Sample Preparation | Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (alcohol) | 1050-1250 |

| C-O stretch (ether) | 1000-1300 |

Data Presentation Summary

The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Parameter | Expected Result |

| HPLC | Purity | ≥97% |

| Retention Time | Dependent on specific method conditions | |

| GC-MS | Molecular Ion (M⁺) | m/z 216/218 (due to Br isotopes) |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic H: ~6.7-7.4; -CH₂OH: ~4.7; -OCH₃: ~3.8; -OH: variable |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic C: ~110-160; -CH₂OH: ~64; -OCH₃: ~55 |

| IR | Key Absorptions (cm⁻¹) | ~3300 (O-H), ~1250 (C-O), ~1050 (C-O) |

Conclusion

The purity and identity of this compound can be reliably determined through a combination of chromatographic and spectroscopic methods. For routine quality control, HPLC is the method of choice for purity assessment and impurity profiling. GC-MS provides valuable information for identification and detection of volatile impurities. NMR and IR spectroscopy are essential for unambiguous structural confirmation. A thorough understanding of the synthesis and potential impurities is crucial for developing robust analytical methods and ensuring the quality of this important chemical intermediate in research and drug development.

References

solubility of (2-Bromo-5-methoxyphenyl)methanol

An In-depth Technical Guide on the Solubility of (2-Bromo-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic alcohol with potential applications in organic synthesis and drug discovery. A thorough understanding of its solubility is critical for its use in various experimental and developmental settings. This technical guide provides a summary of the known physicochemical properties of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document presents a comprehensive, generalized experimental protocol for determining the solubility of poorly soluble organic compounds such as this. Furthermore, considering the biological activities of structurally related bromo-methoxyphenyl compounds, this guide explores the potential involvement of this compound or its derivatives in modulating key cellular signaling pathways, namely the NF-κB and MAPK pathways, which are of significant interest in drug development.

Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for designing and interpreting solubility studies and for its application in synthetic and medicinal chemistry.

| Property | Value |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 49 °C |

| Boiling Point (Predicted) | 308.2 ± 27.0 °C |

| Density (Predicted) | 1.513 ± 0.06 g/cm³ |

| pKa (Predicted) | 14.01 ± 0.10 |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a poorly soluble organic compound like this compound. The "shake-flask" method is a common and reliable technique for this purpose.[1]

Objective: To determine the equilibrium in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen analytical solvent for calibration curve generation.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer separation, centrifuge the vials at a high speed.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter into a clean vial. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for determining the solubility of a solid compound.

Potential Modulation of Cellular Signaling Pathways

While direct studies on the biological activity of this compound are not widely available, research on structurally similar compounds provides insights into its potential pharmacological relevance. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[2] These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis, and are often dysregulated in diseases like cancer and inflammatory disorders.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Inhibition of this pathway is a significant area of interest for the development of anti-inflammatory and anti-cancer drugs.

Caption: Overview of the canonical NF-κB signaling cascade.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transduces extracellular signals to the nucleus to regulate a wide array of cellular functions, including cell growth, differentiation, and stress responses. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of the MAPK pathway is implicated in various cancers and other diseases.

Caption: Key components of the MAPK/ERK signaling cascade.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the scientific literature, this guide provides the necessary framework for researchers to determine this crucial parameter through a standardized experimental protocol. Furthermore, the potential for this compound and its derivatives to modulate important cellular signaling pathways, as suggested by the activity of structurally related molecules, highlights its promise as a scaffold for the development of novel therapeutic agents. Further investigation into both the solubility and biological activity of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

Reactivity of the Benzylic Alcohol in (2-Bromo-5-methoxyphenyl)methanol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the reactivity of the benzylic alcohol functional group in (2-Bromo-5-methoxyphenyl)methanol. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its reactivity is primarily centered around the hydroxyl group, which can undergo oxidation, substitution, and etherification reactions. The presence of the bromo and methoxy substituents on the aromatic ring also influences the reactivity of the benzylic position.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visualizations of key reaction pathways to facilitate its use in synthetic chemistry and medicinal chemistry research.

Core Reactivity Profile

The benzylic alcohol of this compound exhibits reactivity typical of its class, but with electronic and steric influences from the substituted phenyl ring. The primary reactions involving the alcohol moiety are:

-

Oxidation: The benzylic alcohol can be readily oxidized to the corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde. This transformation is a crucial step in many synthetic routes, as the aldehyde functionality opens up a wide range of subsequent chemical modifications.

-

Substitution: The hydroxyl group can be converted into a good leaving group, such as a bromide, to facilitate nucleophilic substitution reactions. This allows for the introduction of various functional groups at the benzylic position.

-

Etherification: The alcohol can be converted into an ether through reactions like the Williamson ether synthesis. This is a common strategy in drug design to modify the pharmacokinetic properties of a molecule.

Quantitative Data Summary

The following table summarizes key quantitative data for reactions involving this compound and its direct derivatives. Due to the limited availability of specific data for this exact substrate in the literature, representative yields for analogous reactions are included for reference.

| Reaction | Substrate | Reagent(s) | Product | Yield (%) | Reference |

| Bromination | 2-bromo-5-methoxytoluene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | 2-Bromo-5-methoxybenzyl bromide | Not specified | [1] |

| Bromination | 3-methylanisole | N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) | 2-Bromo-5-methoxybenzyl bromide | Not specified | [2] |

| Oxidation | 2-Bromo-5-methoxybenzaldehyde | Sodium chlorite, Sodium dihydrogenphosphate, 2-methyl-2-butene | 2-Bromo-5-methoxybenzoic acid | Quantitative | [3] |

| Ether Synthesis | 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one | (not specified) | (not specified) | Not specified | [4] |

Key Reaction Pathways and Experimental Protocols

This section details the experimental protocols for the principal reactions of the benzylic alcohol in this compound.

Oxidation to 2-Bromo-5-methoxybenzaldehyde

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 15 minutes.

-

A solution of this compound (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 1 hour at -78 °C.

-

Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

-

Water is added to quench the reaction, and the layers are separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-bromo-5-methoxybenzaldehyde.

Swern Oxidation Workflow

Synthesis of 2-Bromo-5-methoxybenzyl Bromide

The conversion of the benzylic alcohol to a benzyl bromide is a key step to enable a variety of nucleophilic substitution reactions. This can be achieved from the corresponding toluene derivative via radical bromination.

Materials:

-

2-Bromo-5-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or a safer alternative like cyclohexane

-

Hexane

Procedure:

-

2-Bromo-5-methoxytoluene (1.0 equivalent) and N-bromosuccinimide (1.1 equivalents) are dissolved in carbon tetrachloride.

-

A catalytic amount of AIBN (e.g., 0.02 equivalents) is added as a radical initiator.

-

The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 18 hours.

-

Upon completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature and diluted with hexane.

-

The mixture is filtered through a pad of diatomaceous earth to remove insoluble succinimide.

-

The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude 2-bromo-5-methoxybenzyl bromide.

-

Further purification can be achieved by recrystallization from a suitable solvent like heptane.[2]

Synthesis of 2-Bromo-5-methoxybenzyl Bromide

Etherification via Williamson Ether Synthesis

This compound can be converted to its corresponding ethers using the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Materials:

-

This compound

-

Sodium hydride (NaH) or another suitable base (e.g., KOH)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the alkoxide.

-

The reaction is cooled back to 0 °C, and the alkyl halide (1.1 equivalents) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of water.

-

The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude ether is purified by flash column chromatography.

Williamson Ether Synthesis Pathway

Application in Drug Development: Synthesis of a Vilanterol Intermediate

The this compound structural motif is relevant in the synthesis of pharmaceuticals. For instance, a closely related compound, 5-bromo-2-hydroxybenzyl alcohol, is a key starting material for an intermediate in the synthesis of Vilanterol, a long-acting β2-adrenergic agonist used in the treatment of COPD.[5][6]